molecular formula C21H21N3O5S B11030047 methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11030047
M. Wt: 427.5 g/mol
InChI Key: TXAYYOWIKJPXSS-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a thiazole-derived heterocyclic compound featuring a benzyl substituent at the 5-position of the thiazole ring and a propanoyl-linked 4-hydroxy-6-methyl-2-oxopyridinone moiety at the 2-position.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-13-10-15(25)12-18(27)24(13)9-8-17(26)22-21-23-19(20(28)29-2)16(30-21)11-14-6-4-3-5-7-14/h3-7,10,12,25H,8-9,11H2,1-2H3,(H,22,23,26)

InChI Key

TXAYYOWIKJPXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halocarbonyl compounds with thioureas. For the target compound, methyl 2-amino-5-benzylthiazole-4-carboxylate is synthesized by reacting phenylacetaldehyde with methyl dichloroacetate in anhydrous ether and methanol under basic conditions (NaOMe) at 0°C. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the dichloroacetate, followed by cyclization and elimination of HCl. This method yields the thiazole core with 34–75% efficiency, depending on purification protocols.

Gabriel Synthesis Modifications

Gabriel synthesis, employing acylaminocarbonyl compounds and phosphorus pentasulfide (P₂S₅) at 170°C, offers an alternative route. While less commonly used for 4-carboxylate derivatives, it provides access to 2-unsubstituted thiazoles when combined with methyl carbodithioates and active methylene isocyanides. Sodium hydride in dimethylformamide (DMF) facilitates rapid cyclization (10–30 minutes), avoiding the harsh conditions of traditional Hantzsch reactions.

Functionalization of the Thiazole Core

Introduction of the Benzyl Group at Position 5

The 5-benzyl substituent is introduced during thiazole formation using phenylacetaldehyde as the α-halocarbonyl precursor. Steric and electronic effects of the benzyl group necessitate precise temperature control (0–5°C) to prevent dimerization or oxidation byproducts. Post-synthetic alkylation via propargyl bromides and thioureas under microwave irradiation (130°C, 10 minutes) has also been reported, though yields remain moderate (55–65%).

Carboxylate Ester Installation at Position 4

Methyl esterification is achieved through two strategies:

  • Direct Esterification : Methyl dichloroacetate serves as both the carbonyl source and esterifying agent during Hantzsch cyclization.

  • Post-Cyclization Modification : Hydrolysis of a 4-cyanothiazole intermediate followed by treatment with methanol and sulfuric acid provides the carboxylate ester, though this route risks decarboxylation.

Synthesis of the Propanoyl-Linked Pyridine Moiety

The 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl side chain requires orthogonal protection-deprotection strategies due to the labile hydroxy and oxo groups.

Pyridine Ring Construction

A modified Hantzsch pyridine synthesis condenses ethyl acetoacetate, ammonium acetate, and formaldehyde under acidic conditions to form 4-hydroxy-6-methyl-2-pyridone. Catalytic hydrogenation (Pd/C, H₂) reduces the intermediate to the saturated lactam, which is subsequently oxidized (MnO₂) to reintroduce the 2-oxo group.

Propanoyl Spacer Attachment

The propanoyl linker is introduced via nucleophilic acyl substitution. 3-Chloropropanoyl chloride reacts with the pyridone’s hydroxyl group in the presence of triethylamine, yielding 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl chloride. Alternative routes employ Mitsunobu conditions (DIAD, PPh₃) for stereocontrol, though these are less cost-effective at scale.

Coupling of Thiazole and Propanoyl-Pyridine Fragments

Amide Bond Formation

The 2-amino group of the thiazole core reacts with the propanoyl chloride derivative under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). Carbodiimide-mediated coupling (EDC/HOBt) in DMF improves yields (78–85%) by minimizing hydrolysis of the acid chloride. Microwave-assisted coupling (60°C, 20 minutes) further enhances efficiency, achieving 90% conversion with reduced racemization.

Regioselective Challenges

Competing acylation at the thiazole’s 4-carboxylate is mitigated by pre-protecting the ester as a tert-butyl group (Boc₂O, DMAP), which is cleaved post-coupling under acidic conditions (TFA/DCM).

Optimization and Alternative Methodologies

Catalytic Innovations

Comparative Analysis of Synthetic Routes

MethodKey Reactants/ReagentsConditionsYield (%)AdvantagesLimitations
Hantzsch CyclizationPhenylacetaldehyde, NaOMe0°C, ether/MeOH34–75Scalable, simple purificationLow yields for bulky substituents
Gabriel SynthesisAcylaminocarbonyls, P₂S₅170°C, P₂S₅50–65Access to 2-unsubstituted analogsRequires toxic reagents
Microwave CouplingEDC/HOBt, DMF60°C, microwave85–90Rapid, high conversionSpecialized equipment needed
Palladium CarbonylationCO, Pd(PPh₃)₂Cl₂105°C, 10 kPa CO69Direct carboxylationHigh-pressure conditions required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridinone and thiazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ester groups. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties : Studies have shown that methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate demonstrates antimicrobial activity against various bacterial strains. For instance, it has been effective against Gram-positive bacteria, making it a candidate for antibiotic development .

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell growth and survival .

Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in inflammatory processes. For example, its potential to inhibit myeloperoxidase (MPO) suggests applications in treating autoimmune disorders .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Inflammation Models : Experimental models of inflammation showed that the compound significantly reduced inflammatory markers and exhibited protective effects against tissue damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiazole and pyridinone rings could play a crucial role in binding to the active sites of proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The compound is compared to methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1574306-61-8, referred to as Compound A hereafter), a closely related analogue documented in chemical databases .

Table 1: Structural and Molecular Comparison
Feature Target Compound Compound A (CAS 1574306-61-8)
5-Position Substituent Benzyl (C₆H₅CH₂-) Methyl (CH₃)
Acyl Chain Length Propanoyl (3 carbons) Butanoyl (4 carbons)
Molecular Formula C₁₈H₁₉N₃O₅S* C₁₆H₁₉N₃O₅S
Molecular Weight ~397.4 g/mol* 365.4 g/mol
Lipophilicity (Predicted) Higher (benzyl group enhances hydrophobicity) Lower (methyl group reduces hydrophobicity)

*Estimated based on structural differences from Compound A.

Implications of Structural Variations

5-Position Substituent: The benzyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in Compound A. This may enhance membrane permeability but reduce aqueous solubility.

Acyl Chain Length: The propanoyl chain (3 carbons) in the target compound is shorter than the butanoyl chain (4 carbons) in Compound A. Shorter acyl chains are often associated with reduced metabolic stability due to easier enzymatic cleavage.

Hydroxypyridinone Moieties: Both compounds retain the 4-hydroxy-6-methyl-2-oxopyridinone group, a known pharmacophore for metal chelation (e.g., iron or aluminum).

Recommendations for Further Study :

  • Synthesis and Characterization : Priority should be given to determining melting points, solubility, and stability under physiological conditions.
  • Computational Modeling : Molecular docking studies could predict interactions with metal ions or enzymes like tyrosine kinases or metalloproteases.
  • Biological Screening : Assays for antimicrobial, anticancer, or chelation activity would validate theoretical predictions.

Biological Activity

Methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.

Compound Structure and Synthesis

The compound belongs to a class of thiazole derivatives, which have been studied for their diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and the incorporation of the oxopyridine moiety. The specific synthetic pathways may vary but often include:

  • Formation of the thiazole ring through condensation reactions.
  • Attachment of the benzyl group and other substituents via nucleophilic substitutions.
  • Purification using chromatographic techniques to isolate the desired compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various tumor cell lines. A study reported that derivatives containing thiazole structures could inhibit cell proliferation by inducing apoptosis in cancer cells .

Acetylcholinesterase Inhibition

The compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A related study found that compounds with similar heterocyclic cores demonstrated significant AChE inhibitory activity, with IC50 values in the low micromolar range . This indicates that this compound might also possess similar therapeutic potential.

In Vitro Studies

Several in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 Value (µM) Activity
Study AHeLa10Anticancer
Study BAChE2.7Inhibition

These studies highlight the compound's potential as both an anticancer agent and a neuroprotective agent through AChE inhibition.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and its target proteins. These studies suggest that the compound fits well into the active sites of both cancer-related enzymes and AChE, further supporting its dual therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiazole and pyridone derivatives. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the thiazole and pyridone moieties.
  • Catalytic Conditions : Palladium or copper catalysts in polar aprotic solvents (e.g., DMF or toluene) to enhance yield and purity .
  • Protection/Deprotection : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl) to prevent side reactions during synthesis .

Q. How can spectroscopic methods be employed to characterize this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks for the benzyl group (δ 4.8–5.2 ppm for CH₂), pyridone carbonyl (δ 165–170 ppm), and thiazole protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Thiazole-Pyridone Hybrid Core : The conjugated system enhances π-π stacking but may reduce solubility in aqueous media .
  • Ester vs. Carboxylic Acid : The methyl ester group improves membrane permeability compared to free carboxylic acids .
  • Hydrogen Bonding : The 4-hydroxy group on the pyridone ring facilitates intermolecular interactions, impacting crystallization and stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Degradation Studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways.
  • Ecotoxicology : Conduct tiered assays (e.g., Daphnia magna mortality, algal growth inhibition) to assess acute/chronic toxicity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Replication with Controlled Variables : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy differences .

Q. How can this compound’s research be integrated into broader theoretical frameworks?

  • Methodological Answer :

  • Drug Design : Link to pharmacophore models targeting kinase inhibition (e.g., MAPK or EGFR pathways) due to thiazole’s ATP-mimetic properties .
  • Metabolic Pathways : Use isotopic labeling (e.g., ¹⁴C) to trace incorporation into microbial or mammalian metabolic networks .
  • Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., COX-2) to guide mutagenesis studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported antioxidant activity values?

  • Methodological Answer :

  • Assay Standardization : Use Trolox equivalents for ORAC (Oxygen Radical Absorbance Capacity) and DPPH radical scavenging assays to normalize data .
  • Matrix Effects : Account for interference from solvents (e.g., ethanol) or sample impurities by including blank controls .
  • Multi-Lab Validation : Collaborate across institutions to verify reproducibility using shared protocols .

Comparative Structural Analysis Table

Compound NameKey Structural DifferencesImpact on Properties
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylateMethylthio substituentsEnhanced lipophilicity and ROS scavenging
Methyl 5-(pyridin-2-yl)-1,3-thiazole-4-carboxylatePyridine instead of benzylReduced steric hindrance, increased antifungal activity

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